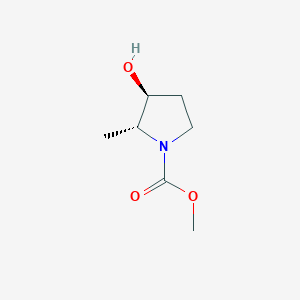
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylic acid derivatives. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and organic chemistry.
Mechanism of Action
The exact mechanism of action of (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. In addition, this compound has been shown to interact with certain receptors in the brain, which may contribute to its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to have a positive effect on cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate in lab experiments is its ability to control the stereochemistry of reactions. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate. One area of research could focus on the development of new drug delivery systems using this compound. Another area of research could focus on the synthesis of biologically active compounds using (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate as a chiral auxiliary. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate can be achieved through various methods. One of the most common methods involves the reaction of 2-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to obtain the desired compound. Other methods include the reaction of 2-methylpyrrolidine with methyl acrylate or methyl vinyl ketone.
Scientific Research Applications
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In the field of pharmacology, (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. This compound has also been shown to have potential applications in the synthesis of biologically active compounds.
properties
CAS RN |
116700-17-5 |
|---|---|
Product Name |
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-6(9)3-4-8(5)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
CEXPZBFGLKECCO-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCN1C(=O)OC)O |
SMILES |
CC1C(CCN1C(=O)OC)O |
Canonical SMILES |
CC1C(CCN1C(=O)OC)O |
synonyms |
1-Pyrrolidinecarboxylicacid,3-hydroxy-2-methyl-,methylester,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





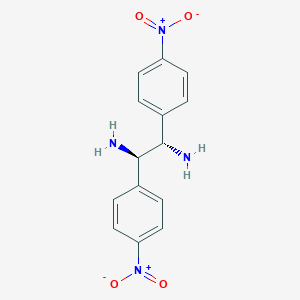
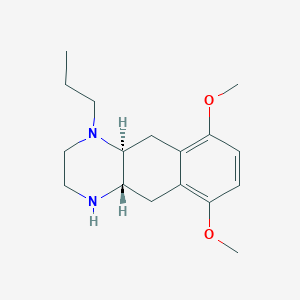
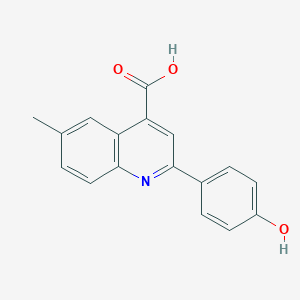
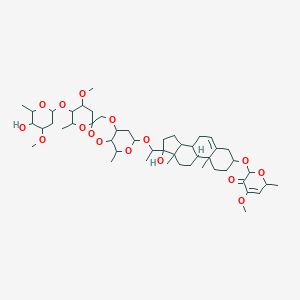

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
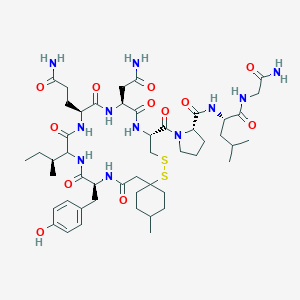

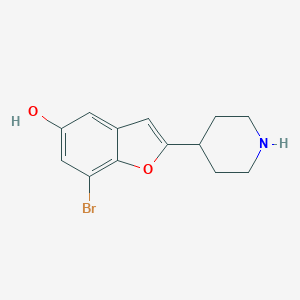
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)